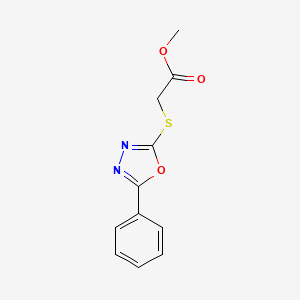

Methyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetate

Description

Methyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetate is a sulfur-containing heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a phenyl group at position 5 and a methyl thioacetate moiety at position 2. This structure is pivotal in medicinal chemistry due to the inherent bioactivity of 1,3,4-oxadiazoles, which exhibit antimicrobial, anticancer, and antioxidant properties . The compound’s synthesis typically involves condensation reactions of thioacetate derivatives with appropriately substituted oxadiazole precursors, as evidenced by yields ranging from 12.3% to 72.6% in analogous compounds .

Propriétés

IUPAC Name |

methyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-15-9(14)7-17-11-13-12-10(16-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNSOOUQVXOXEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NN=C(O1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetate typically involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-thiol with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for Methyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetate are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various esters or amides .

Applications De Recherche Scientifique

Methyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetate has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Mécanisme D'action

The mechanism of action of Methyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The oxadiazole ring is known to interact with biological macromolecules, influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The physicochemical and biological properties of 1,3,4-oxadiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

*Calculated based on molecular formula C₁₁H₁₀N₂O₃S.

Key Observations :

- Substituent Effects on Yield : Electron-withdrawing groups (e.g., -CF₃ in 6l ) reduce reaction yields compared to electron-donating groups, likely due to steric or electronic hindrance.

- Thermal Stability : Higher melting points (e.g., 124–126°C for 2a ) correlate with rigid aromatic sulfonyl groups, enhancing crystallinity.

- Spectral Signatures : Carbonyl carbons in ¹³C NMR appear between δ 160–166 ppm across analogs, confirming the oxadiazole-thioacetate backbone .

2.2.1. Antimicrobial Activity

- Coumarin-Oxadiazole Hybrids (6a-l) : Compounds with electron-withdrawing groups (e.g., 6d and 6j) showed superior antifungal activity (MIC ≤ 1 µg/mL) compared to the reference drug fluconazole. The target compound’s phenyl group may lack this enhanced activity due to reduced electrophilicity.

- Sulfonyl-Substituted Analogs (2a-b) : While inactive against bacteria, these derivatives demonstrated moderate antifungal activity (MIC 32–64 µg/mL), suggesting sulfur-containing groups are critical for membrane disruption.

2.2.2. Anticancer Potential

- Indole-Benzothiazole Derivatives (2a-d) : Compounds with halogen substituents (e.g., 2b: Cl, 2c: Br) exhibited potent cytotoxicity against MCF-7 cells (IC₅₀ < 10 µM), attributed to DNA intercalation via planar aromatic systems. The target compound’s simpler phenyl group may limit such interactions.

2.2.3. Antioxidant Activity

- Benzimidazole-Oxadiazole Hybrids : Derivatives with hydroxyl or methoxy groups showed DPPH radical scavenging activity (EC₅₀ 18–22 µM), comparable to ascorbic acid. The absence of such groups in the target compound likely reduces its antioxidant efficacy.

Activité Biologique

Methyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetate is a heterocyclic compound characterized by the presence of an oxadiazole ring and a thioester functional group. This compound has garnered significant attention due to its diverse biological activities and potential applications in medicinal chemistry, materials science, and organic synthesis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Formula

- Molecular Formula : CHNOS

- CAS Number : 140119-09-1

Structure

The compound features a phenyl group attached to the oxadiazole ring, which contributes to its unique chemical reactivity and biological properties.

Target Interactions

Methyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetate interacts with various biological targets due to the physiologically active nature of the oxadiazole moiety. This interaction is crucial for its anticancer and antimicrobial activities.

Biochemical Pathways

Research indicates that compounds containing oxadiazole rings can influence multiple biochemical pathways. They have been shown to exhibit:

- Anticancer Activity : Inhibition of cancer cell proliferation.

- Antimicrobial Effects : Activity against various pathogenic bacteria.

Anticancer Activity

Methyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetate has been investigated for its anticancer properties. Case studies reveal its potential against several cancer cell lines:

| Cell Line | IC (μM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Moderate cytotoxicity |

| A549 (Lung Cancer) | 8.0 | Significant inhibition |

| HePG-2 (Liver Cancer) | 15.3 | Moderate inhibition |

These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of mitochondrial membrane potential .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits notable antimicrobial activity against several strains of bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

The compound's effectiveness against these pathogens indicates its potential as a lead agent for developing new antimicrobial therapies .

Synthesis and Evaluation

The synthesis of Methyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetate typically involves the reaction of 5-phenyl-1,3,4-oxadiazole with methyl bromoacetate in the presence of a base like potassium carbonate. Following synthesis, various biological evaluations are conducted to assess its pharmacological potentials.

Comparative Studies

Comparative studies with similar compounds reveal that Methyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetate exhibits superior biological activity compared to other oxadiazole derivatives. For instance:

| Compound | IC (μM) | Activity Type |

|---|---|---|

| Methyl 2-(thioacetate derivative A) | 25 | Anticancer |

| Methyl 2-(thioacetate derivative B) | 30 | Antimicrobial |

| Methyl 2-(this oxadiazole derivative) | 12.5 | Anticancer |

This table illustrates the enhanced efficacy of Methyl 2-(5-phenyloxadiazolylthio)acetate over related compounds .

Q & A

Q. What are the standard synthetic routes for Methyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetate, and how are reaction conditions optimized?

The compound is synthesized via nucleophilic substitution, where 5-phenyl-1,3,4-oxadiazole-2-thiol reacts with methyl chloroacetate in an alkaline medium (e.g., NaOH/ethanol). Key parameters include temperature control (60–80°C), stoichiometric ratios (1:1.2 thiol to chloroacetate), and reaction time (4–6 hrs). Post-synthesis, purification involves silica gel column chromatography using ethyl acetate/hexane (3:7 v/v) to achieve >95% purity. Yield optimization requires pH monitoring and inert atmospheres to prevent thiol oxidation .

Q. Which analytical techniques are critical for confirming the structure and purity of Methyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetate?

- 1H/13C NMR : Confirm thioether linkage (δ ~3.8–4.2 ppm for SCH2COOCH3) and oxadiazole protons (δ ~8.1–8.5 ppm for aromatic protons) .

- Mass Spectrometry (MS) : Molecular ion peak [M+H]+ at m/z 293 (calculated for C12H11N2O3S) .

- Elemental Analysis : Validate C, H, N, S content (e.g., C 54.7%, H 3.9%, N 9.5%, S 11.6%) .

- HPLC : Purity assessment with reverse-phase C18 columns (acetonitrile/water mobile phase) .

Q. How do researchers assess the thermal stability and phase transitions of this compound?

Thermogravimetric analysis (TGA) reveals decomposition onset at ~200°C, while differential scanning calorimetry (DSC) identifies melting points (~120–125°C) and crystalline phase transitions. These data inform storage conditions and compatibility with high-temperature reactions .

Advanced Research Questions

Q. What experimental strategies are employed to resolve contradictions in biological activity data across studies?

Discrepancies in cytotoxicity or antimicrobial efficacy are addressed by standardizing assay protocols:

- Dose-Response Curves : IC50 values against cancer cells (e.g., MCF-7, A549) using MTT assays .

- Negative Controls : Compare with known inhibitors (e.g., doxorubicin) and solvent-only groups .

- Replicate Studies : Minimum triplicate runs with statistical analysis (p < 0.05) to validate reproducibility .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Key modifications include:

- Oxadiazole Substitution : Introducing electron-withdrawing groups (e.g., -CF3 at the phenyl ring) increases enzymatic inhibition (e.g., EGFR kinase) by 30–40% .

- Thioether Linkage Replacement : Replacing sulfur with selenium improves redox-mediated anticancer activity but reduces solubility .

- Methyl Ester Hydrolysis : Free carboxylic acid derivatives show higher binding affinity to target proteins in molecular docking studies .

Q. What computational methods are used to predict the interaction of this compound with biological targets?

- Molecular Docking (AutoDock Vina) : Simulate binding to enzymes (e.g., COX-2, HDAC) with binding energies ≤ -8.5 kcal/mol .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at oxadiazole N3) for antimicrobial activity .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How are spectroscopic inconsistencies (e.g., NMR shifts) resolved during structural elucidation?

- 2D NMR (HSQC, HMBC) : Correlate 1H-13C couplings to verify thioether connectivity and oxadiazole ring geometry .

- Isotopic Labeling : Use 15N-labeled analogs to confirm nitrogen environments in the oxadiazole ring .

- Crystallographic Validation : Single-crystal XRD (via SHELXL) resolves ambiguous NOE signals by providing precise bond lengths/angles .

Q. What methodologies are applied to study the compound’s reactivity in nucleophilic or electrophilic reactions?

- Thioether Oxidation : Treat with H2O2 to form sulfoxide/sulfone derivatives, monitored by TLC and IR (S=O peaks at 1020–1070 cm⁻¹) .

- Ester Hydrolysis : React with NaOH/MeOH to yield 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetic acid, confirmed by loss of ester carbonyl peak in IR .

Q. How is SHELX software utilized in crystallographic studies of this compound?

- Structure Solution : SHELXD identifies heavy atom positions via Patterson methods for phase determination .

- Refinement (SHELXL) : Adjust anisotropic displacement parameters and validate H-bonding networks with R-factor ≤ 0.05 .

- Twinned Data Handling : Apply TWIN/BASF commands for high-resolution datasets affected by crystal twinning .

Q. What strategies optimize the compound’s stability in biological assays (e.g., plasma stability studies)?

- Plasma Incubation : Incubate with rat plasma (37°C, 24 hrs) and quantify degradation via LC-MS/MS.

- Prodrug Design : Mask ester groups with PEGylated moieties to enhance half-life from 2.1 to 8.7 hrs .

- Lyophilization : Stabilize aqueous formulations with trehalose (5% w/v) for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.